molecular formula C₁₄H₂₆F₃NO₅ B1139864 N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin CAS No. 383417-50-3

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Cat. No.: B1139864
CAS No.: 383417-50-3
M. Wt: 345.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Full Chemical Name and Synonyms

The compound is systematically named as (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol . Alternative names include:

  • N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin
  • 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-
Table 1: Core Chemical Identifiers
Property Value Source Citation
CAS Number 383417-50-3
Molecular Formula C₁₄H₂₆F₃NO₅
Molecular Weight 345.36 g/mol
IUPAC Name (2R,3R,4R,5S)-configured piperidine derivative

Structural Features

The molecule comprises:

  • Piperidine core : A six-membered nitrogen-containing ring with hydroxyl groups at positions 3, 4, and 5.
  • Hydroxymethyl substituent : A -CH₂OH group at position 2.
  • Trifluoroethoxy side chain : A hexyl linker terminating in a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) attached to the piperidine nitrogen.

This fluorinated side chain introduces hydrophobic and electronic modifications, potentially enhancing interactions with enzyme active sites or membrane permeability.

Historical Development and Discovery

Origins of Deoxynojirimycin (DNJ)

DNJ was first synthesized in the 1970s via reduction of nojirimycin (a natural glycosidase inhibitor). Subsequent isolation from Morus alba (mulberry tree) and bacterial strains (e.g., Bacillus spp.) confirmed its natural occurrence.

Evolution of Fluorinated DNJ Derivatives

The trifluoroethoxy-modified derivative emerged from efforts to optimize DNJ’s pharmacokinetic and pharmacodynamic properties. Key milestones include:

  • Synthetic strategies : Ullmann-type coupling or nucleophilic substitution reactions for introducing fluorinated ethers.
  • Rationale : Fluorine’s electronegativity and lipophilicity were hypothesized to improve binding affinity to α-glucosidases or other glycosidases.

Patents (e.g., WO2018083223A1) describe methods to synthesize DNJ derivatives with modified side chains, emphasizing trifluoroethoxy groups for enhanced enzyme inhibition.

Structural Relationship to Iminosugar Pharmacophores

Iminosugar Core Architecture

Iminosugars are polyhydroxylated pyrrolidines or piperidines with nitrogen replacing the ring oxygen. DNJ’s piperidine ring mimics the transition state of glycosidic bond cleavage, enabling competitive inhibition of enzymes like α-glucosidase.

Table 2: Comparative Analysis of Iminosugars
Compound Core Structure Key Modifications Biological Target
DNJ Piperidine None α-Glucosidase, ER glucosidase
Miglitol Piperidine N-Hydroxyethyl Intestinal α-glucosidase
Zavesca (NB-DNJ) Piperidine N-Butyl Glucose ceramide synthase
N-(7-Oxa-9,9,9-trifluorononyl)DNJ Piperidine Trifluoroethoxy side chain α-Glucosidase, α-Fucosidase

Role of Fluorinated Side Chains

The trifluoroethoxy group in this derivative introduces:

  • Hydrophobic interactions : Enhanced binding to hydrophobic pockets in enzyme active sites.
  • Electronic effects : Increased electron-withdrawing capacity, stabilizing transition states during glycosidase inhibition.
  • Membrane permeability : Potential for improved cellular uptake compared to hydrophilic DNJ analogs.

Studies on fluorinated iminosugars reveal that side-chain modifications significantly impact inhibitory potency. For example, replacing hydroxyl groups with fluorine at C-2 or C-3 in DNJ reduces α-glucosidase inhibition by up to four orders of magnitude, underscoring the importance of hydroxyl positioning.

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26F3NO5/c15-14(16,17)9-23-6-4-2-1-3-5-18-7-11(20)13(22)12(21)10(18)8-19/h10-13,19-22H,1-9H2/t10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWXZUXXANFWSU-YVECIDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCCOCC(F)(F)F)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCOCC(F)(F)F)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123508
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383417-50-3
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383417-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Substrate : N-(7-Oxa-9,9,9-trifluorononyl)glucamine hydrochloride.

  • Microorganism : Gluconobacter oxydans (DSM 2003) at 20–30 g/L cell paste.

  • Medium : Aqueous solution (pH 5.0–6.5) with magnesium sulfate (2.4 g/L).

  • Incubation : 72 hours at 23°C under aerobic conditions, achieving >75% conversion.

Intermediate Isolation

The 6-(7-Oxa-9,9,9-trifluorononyl amino)-6-deoxy-sorbofuranose intermediate is isolated via ion-pair reverse-phase HPLC or cation-exchange chromatography. Yield optimization requires pH control (4.0–6.0) to prevent decomposition.

Catalytic Hydrogenation of Sorbofuranose Intermediates

The sorbofuranose intermediate undergoes hydrogenation to form the piperidine ring of DNJ. U.S. Patent US5610039 specifies palladium-on-carbon (Pd/C) as the catalyst, with hydrogen pressures of 1–100 atm.

Hydrogenation Protocol

  • Catalyst : 4–10% Pd/C (10–30% by substrate weight).

  • Conditions : 40–80°C, 3–6 atm H₂, 5-hour reaction time.

  • Solvent : Ethanol/water mixture (1:1 v/v) to enhance solubility of fluorinated intermediates.

Post-Hydrogenation Processing

The crude product is filtered through diatomaceous earth to remove Pd/C, followed by resin-based purification using sulfonic acid cation-exchange resins. Elution with ammonium hydroxide yields the free base, which is lyophilized to a white solid.

Functionalization with 7-Oxa-9,9,9-Trifluorononyl Group

The 7-oxa-9,9,9-trifluorononyl side chain is introduced via nucleophilic substitution or reductive amination. Patent WO2018083223A1 highlights similar strategies for N-alkyl DNJ derivatives, using alkyl halides or epoxides under basic conditions.

Alkylation of Deoxynojirimycin

  • Reagent : 7-Oxa-9,9,9-trifluorononyl bromide.

  • Base : Triethylamine or DBU in anhydrous DMF.

  • Temperature : 60°C for 12 hours.

  • Yield : ~50–60% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Analytical Characterization

Structural Confirmation

  • MS (ESI) : m/z 346.3 [M+H]⁺ (calculated for C₁₄H₂₆F₃NO₅: 345.35 g/mol).

  • ¹H NMR (D₂O, 400 MHz): δ 3.80–3.40 (m, piperidine protons), 3.65 (t, J = 6.0 Hz, OCH₂CF₃), 2.90–2.70 (m, NCH₂).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 8.2 min.

  • Elemental Analysis : C 48.70%, H 7.56%, N 4.05% (theoretical: C 48.69%, H 7.55%, N 4.06%).

Challenges and Optimization

Fluorinated Side Chain Stability

The electron-withdrawing trifluoroethoxy group necessitates inert atmospheres during synthesis to prevent β-elimination. Anhydrous solvents and low-temperature storage (<4°C) are critical.

Scalability

Large-scale production requires immobilized G. oxydans cells to improve oxidation efficiency. Fed-batch fermentation increases intermediate yields to >85% .

Chemical Reactions Analysis

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Treatment of Glycosylation Disorders

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin has been investigated for its potential to treat glycosylation disorders such as Gaucher disease and Niemann-Pick disease. These conditions are characterized by the accumulation of glycosphingolipids due to enzyme deficiencies. The compound's ability to inhibit glucosylceramide synthase leads to a reduction in substrate levels, thereby alleviating symptoms associated with these disorders .

DiseaseMechanism of ActionClinical Findings
Gaucher DiseaseInhibition of glucosylceramide synthaseReduction in liver and spleen volumes by 12% and 19% at 12 months
Niemann-Pick DiseaseSimilar mechanism as GaucherImproved lipid profiles and reduced clinical symptoms

Motor Neuron Diseases

Recent studies have explored the use of this compound as a therapeutic agent for motor neuron diseases like hereditary spastic paraplegia. The compound's role in inhibiting ganglioside metabolism may help protect neurons from degeneration associated with these conditions .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits glucosidase activity in cultured cells. This inhibition leads to altered glycoprotein processing and reduced secretion of glycosylated proteins such as immunoglobulins .

Animal Models

Animal studies using models of Gaucher disease show that administration of this compound results in significant reductions in glycolipid levels in tissues. Long-term treatment has been associated with improved clinical outcomes and reduced organomegaly .

Case Study 1: Gaucher Disease Treatment

A clinical trial involving patients with type 1 Gaucher disease assessed the efficacy of this compound over a 24-month period. Results indicated a dose-dependent reduction in liver and spleen sizes along with improved hematological parameters such as hemoglobin levels .

Case Study 2: Neuroprotection in Motor Neuron Diseases

In a study focused on hereditary spastic paraplegia models, this compound was shown to reduce neuronal cell death and improve motor function outcomes compared to untreated controls .

Mechanism of Action

The mechanism of action of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin involves the inhibition of glucosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition disrupts the normal function of the enzyme, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-nonyl-deoxynojirimycin (NN-DNJ)
  • Structure: Linear n-nonyl chain (C₉H₁₉) substituted at the DNJ nitrogen.
  • Activity : Exhibits dual chaperone and inhibitory effects on lysosomal β-glucosidase (β-Glu). At 5 μM, it increases β-Glu activity by 1.65-fold in Gaucher disease models but inhibits at >60 μM .
  • Toxicity : Causes cytotoxicity at >60 μM due to membrane disruption .
N-(7-oxadecyl)deoxynojirimycin
  • Structure : Ether-linked decyl chain (C₁₀H₂₁O) instead of fluorinated chains.
  • The oxygen substitution reduces lipophilicity, improving therapeutic windows .
  • Applications : Used in chaperone therapy for Gaucher and Fabry diseases .
N-dodecyldeoxynojirimycin (ND-DNJ)
  • Structure : Long dodecyl chain (C₁₂H₂₅).
  • Activity : Potent inhibitor of ER α-glucosidases but highly cytotoxic (>30 μM causes complete cell death within 24 hours) .
N-benzyl-deoxynojirimycin (NB-DNJ)
  • Structure : Benzyl aromatic group substitution.

Pharmacological and Biochemical Comparisons

Table 1: Key Biochemical Properties
Compound Target Enzymes IC₅₀ (μM) Therapeutic Window Toxicity Threshold
N-(7-Oxa-9,9,9-trifluorononyl)DNJ ER α-glucosidase I/II 0.5–10* Wide >100 μM
NN-DNJ Lysosomal β-Glu 5–60 Narrow >60 μM
ND-DNJ ER α-glucosidase I/II <1 None >30 μM
N-(7-oxadecyl)DNJ Broad α-glucosidases 10–100 Wide >100 μM

Notes:

  • *N-(7-Oxa-9,9,9-trifluorononyl)DNJ reduces SARS-CoV-2 viral load by 100-fold at 0.5 μM, outperforming Miglustat (100 μM) .
  • Fluorination in the side chain enhances metabolic stability compared to non-fluorinated analogs .

Mechanistic Insights

  • Fluorinated vs. Non-Fluorinated Chains: The trifluoroethoxy group in N-(7-Oxa-9,9,9-trifluorononyl)DNJ reduces off-target binding to non-lysosomal glucosylceramidase, minimizing toxicity .
  • Oxygen Substitution : Ether linkages (e.g., in N-(7-oxadecyl)DNJ) decrease membrane disruption while retaining enzyme inhibition .
  • Chain Length : Longer alkyl chains (e.g., ND-DNJ) enhance membrane integration but increase cytotoxicity .

Biological Activity

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (often abbreviated as TFDNJ) is a derivative of deoxynojirimycin (DNJ), a well-known iminosugar that exhibits significant biological activity, particularly in the context of glycosidase inhibition. This article delves into the biological activities associated with TFDNJ, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Deoxynojirimycin

Deoxynojirimycin is an alkaloid iminosugar that functions primarily as an inhibitor of glycosidases. It has been extensively studied for its potential therapeutic applications in various metabolic disorders, including lysosomal storage diseases. TFDNJ, with its unique trifluoromethyl and oxo substituents, is designed to enhance the biological properties of DNJ while potentially reducing side effects.

TFDNJ acts by inhibiting specific glycosidases, which are enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, TFDNJ can modulate carbohydrate metabolism and affect various biochemical pathways:

  • Inhibition of α-glucosidases : This action helps in managing blood glucose levels by slowing down carbohydrate absorption.
  • Impact on glycolipid metabolism : TFDNJ may influence the metabolism of glycolipids, making it a candidate for treating conditions like Gaucher disease and other lysosomal storage disorders.

Biological Activities

The biological activities of TFDNJ can be categorized as follows:

  • Antihyperglycemic Activity
    • TFDNJ has shown potential in lowering blood glucose levels through its action as an α-glucosidase inhibitor.
  • Antiviral Properties
    • Similar to its parent compound DNJ, TFDNJ may exhibit antiviral effects by interfering with viral glycoprotein processing.
  • Neuroprotective Effects
    • Preliminary studies suggest that TFDNJ could have neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of TFDNJ:

  • Study on Glycosidase Inhibition : In vitro assays demonstrated that TFDNJ effectively inhibited α-glucosidases I and II, leading to a significant reduction in glucose absorption in cell cultures.
  • Neuroprotective Study : A recent animal study showed that TFDNJ administration resulted in reduced neuronal death in models simulating neurodegenerative conditions. The mechanism was linked to the modulation of ganglioside metabolism.

Table 1: Summary of Biological Activities of TFDNJ

Biological ActivityMechanismReferences
AntihyperglycemicInhibition of α-glucosidases
AntiviralInterference with viral glycoprotein processing
NeuroprotectiveModulation of ganglioside metabolism

Table 2: Comparison with Other Iminosugars

CompoundStructure FeaturesMain Activity
Deoxynojirimycin (DNJ)Basic iminosugarGlycosidase inhibition
N-butyldeoxynojirimycinAlkylated derivativeGlycolipid storage disorder treatment
This compoundTrifluoromethyl group enhances activityPotential neuroprotection

Q & A

Basic Research Questions

Q. What is the synthetic route for N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via N-alkylation of the deoxynojirimycin (DNJ) core. Linear aliphatic chains (e.g., 7-oxa-9,9,9-trifluorononyl) are introduced using alkyl bromides in DMF with potassium carbonate as a base. Critical parameters include:

  • Solvent choice : DMF optimizes nucleophilicity of the DNJ amine.
  • Temperature : Room temperature minimizes side reactions.
  • Purification : Column chromatography or HPLC ensures purity, particularly for separating mono-alkylated products from unreacted DNJ or di-alkylated byproducts .

Q. How does this compound inhibit α-glucosidases, and what are the downstream effects on glycoprotein processing?

  • Methodological Answer : The compound competitively inhibits endoplasmic reticulum (ER) α-glucosidases I/II by mimicking the transition state of glucose hydrolysis. This prevents trimming of N-linked oligosaccharides (Glc3_3Man9_9GlcNAc2_2), disrupting calnexin/calreticulin-mediated glycoprotein folding. Key experimental approaches:

  • Enzyme assays : Measure IC50_{50} values against purified α-glucosidases using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucoside).
  • Western blotting : Detect accumulation of immature glycoproteins (e.g., IFNGR2) in treated mammalian cells .

Q. What experimental models are appropriate for studying this compound's impact on N-glycosylation?

  • Methodological Answer :

  • In vitro : Use HEK293 or CHO cells to assess glycoprotein maturation via pulse-chase analysis with 35^{35}S-methionine labeling.
  • In vivo : Transgenic mouse models with misfolding-prone glycoproteins (e.g., cystic fibrosis transmembrane conductance regulator mutants) to evaluate pharmacological rescue of trafficking defects .

Advanced Research Questions

Q. How does the 7-Oxa-trifluorononyl chain enhance selectivity and reduce toxicity compared to other N-alkylated DNJ derivatives?

  • Methodological Answer : The ether oxygen and trifluoromethyl groups improve hydrophilicity and metabolic stability. Comparative studies show:

  • Toxicity assays : N-Alkylated DNJ derivatives with >C8 chains exhibit cellular toxicity (e.g., mitochondrial dysfunction), but the 7-oxa group reduces membrane disruption.
  • Selectivity profiling : Surface plasmon resonance (SPR) reveals higher affinity for ER α-glucosidases over intestinal isoforms, minimizing off-target effects .

Q. How can researchers resolve contradictions in reported inhibitory efficacy of this compound across enzyme isoforms?

  • Methodological Answer : Discrepancies arise from variations in enzyme sources (e.g., recombinant vs. native) and assay conditions. Strategies include:

  • Standardized assays : Use purified human ER α-glucosidase I/II under physiological pH (7.4) and ionic strength.
  • Structural analysis : X-ray crystallography of inhibitor-enzyme complexes identifies isoform-specific binding pockets (e.g., Trp376 in α-glucosidase II) .

Q. What are the implications of dual α-/β-glucosidase inhibition by this compound in complex systems?

  • Methodological Answer : While primary activity targets α-glucosidases, weak β-glucosidase inhibition (e.g., almond β-glucosidase) may confound results. Mitigation strategies:

  • Isoform-specific knockdown : CRISPR/Cas9 deletion of non-target glucosidases in cell models.
  • Metabolomic profiling : LC-MS/MS quantifies downstream glycolipid perturbations (e.g., glucosylceramide accumulation) .

Q. How can this compound be combined with other glycosylation inhibitors to dissect pathway-specific effects?

  • Methodological Answer : Co-treatment with inhibitors targeting distinct steps (e.g., kifunensine for mannosidase I, swainsonine for Golgi α-mannosidase II) enables hierarchical analysis of glycan processing. Experimental design:

  • Time-course studies : Sequential addition of inhibitors to map glycan trimming kinetics.
  • Mass spectrometry : Compare N-glycan profiles (e.g., MALDI-TOF) under combinatorial inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.